Panaxacol
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Overview
Description
Panaxacol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Traditional uses, chemical diversity, and biological activities of Panax L. (Araliaceae) A Review
Panax L. from the Araliaceae family, recognized globally and traditionally used in East Asian ethnomedicinal systems, is valued for regulating bodily functions and as adjuvant therapy for various conditions such as tumor and traumatic hemorrhagic shock. The genus Panax boasts at least 760 isolated chemical compounds including saponins, flavonoids, polysaccharides, steroids, and phenols. Particularly, triterpenoid saponins and polysaccharides have been extensively studied, demonstrating a wide range of biological activities such as antineoplastic, anti-inflammatory, hepatorenal protective, neuroprotective, immunoregulatory, cardioprotective, and antidiabetic properties. Further exploration of Panax's therapeutic potential in nutraceutical and pharmaceutical products is encouraged, emphasizing the need for detailed phytochemical, pharmacology, and clinical research to establish modern medication guidelines and understand the molecular basis of herbal synergistic actions (Liu, Xu, & Wang, 2020).
Cardiovascular Health
Saponins of Panax notoginseng Chemistry, cellular targets and therapeutic opportunities in cardiovascular diseases
Saponins from Panax notoginseng have shown significant therapeutic potential against cardiovascular diseases (CVDs), leading to clinical trials. The review stresses the importance of establishing a PNS compounds library to correlate functions with structures and integrating network pharmacology for the future development of these natural compounds as new vascular medicine (Liu et al., 2014).
Aging and Cellular Senescence
Therapeutic Potential and Cellular Mechanisms of Panax Notoginseng on Prevention of Aging and Cell Senescence-Associated Diseases Panax notoginseng has been lauded for its life-preserving and medicinal properties, playing a significant role in treating microcirculatory disturbances, inflammation, trauma, and as a tonic. Recent pharmacological research has unearthed new functions, emphasizing its pharmacological function on lifespan extension, anti-vascular aging, anti-brain aging, anti-cancer properties, and more, setting the stage for a deeper understanding of Panax notoginseng's anti-aging effects and promoting its clinical application (Zhao et al., 2017).
Cytotoxic Polyacetylenes
Synthesis and absolute configurations of the cytotoxic polyacetylenes isolated from the callus of Panax ginseng This study focused on the synthesis of panaxacol and dihydrothis compound, cytotoxic polyacetylenes isolated from the callus of Panax ginseng. The absolute configurations of these compounds were determined, contributing to the understanding of their structures and potential medicinal properties (Fujimoto, Satoh, Takeuchi, & Kirisawa, 1990).
Properties
CAS No. |
106828-96-0 |
---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(9R,10R)-9,10-dihydroxyheptadeca-4,6-diyn-3-one |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h16-17,19-20H,3-7,10,13-14H2,1-2H3/t16-,17-/m1/s1 |
InChI Key |
VNLATJUGAZKQEH-IAGOWNOFSA-N |
Isomeric SMILES |
CCCCCCC[C@H]([C@@H](CC#CC#CC(=O)CC)O)O |
SMILES |
CCCCCCCC(C(CC#CC#CC(=O)CC)O)O |
Canonical SMILES |
CCCCCCCC(C(CC#CC#CC(=O)CC)O)O |
106828-96-0 | |
Synonyms |
panaxacol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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